molecular formula C6H3Cl2NOS B2714813 1,3-Dichloro-2-(sulfinylamino)benzene CAS No. 6579-31-3

1,3-Dichloro-2-(sulfinylamino)benzene

Cat. No.: B2714813
CAS No.: 6579-31-3
M. Wt: 208.06
InChI Key: VXAAXKHKIPTCJD-UHFFFAOYSA-N
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Description

1,3-Dichloro-2-(sulfinylamino)benzene is an organic compound with the molecular formula C6H3Cl2NOS It is characterized by the presence of two chlorine atoms and a sulfinylamino group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dichloro-2-(sulfinylamino)benzene can be synthesized through several methods. One common approach involves the chlorination of 2-aminobenzenesulfinic acid, followed by purification steps to isolate the desired product. The reaction typically requires controlled conditions, including specific temperatures and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes, utilizing advanced equipment to maintain precise reaction conditions. The use of continuous flow reactors and automated systems can enhance efficiency and scalability, making the compound more accessible for commercial applications.

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-2-(sulfinylamino)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzene derivatives, depending on the nucleophile used.

Scientific Research Applications

1,3-Dichloro-2-(sulfinylamino)benzene has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-2-(sulfinylamino)benzene involves its interaction with specific molecular targets. The sulfinylamino group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This interaction can disrupt cellular processes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dichloro-2-(sulfonylamino)benzene
  • 1,3-Dichloro-2-(aminosulfinyl)benzene
  • 1,3-Dichloro-2-(sulfinylamino)phenol

Uniqueness

1,3-Dichloro-2-(sulfinylamino)benzene is unique due to its specific arrangement of chlorine atoms and the sulfinylamino group. This configuration imparts distinct chemical properties, such as reactivity and stability, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

1,3-dichloro-2-(sulfinylamino)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NOS/c7-4-2-1-3-5(8)6(4)9-11-10/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXAAXKHKIPTCJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N=S=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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